

Application Notes and Protocols for PNZ5 in 3D Cell Culture Models

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Compound of Interest

Compound Name: PNZ5

Cat. No.: B12429596

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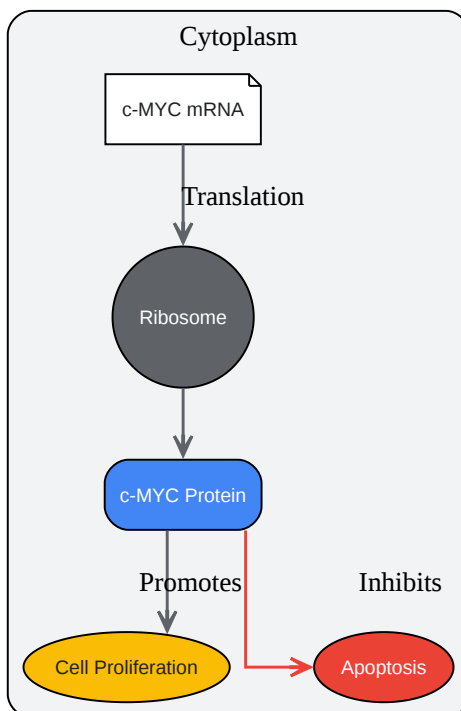
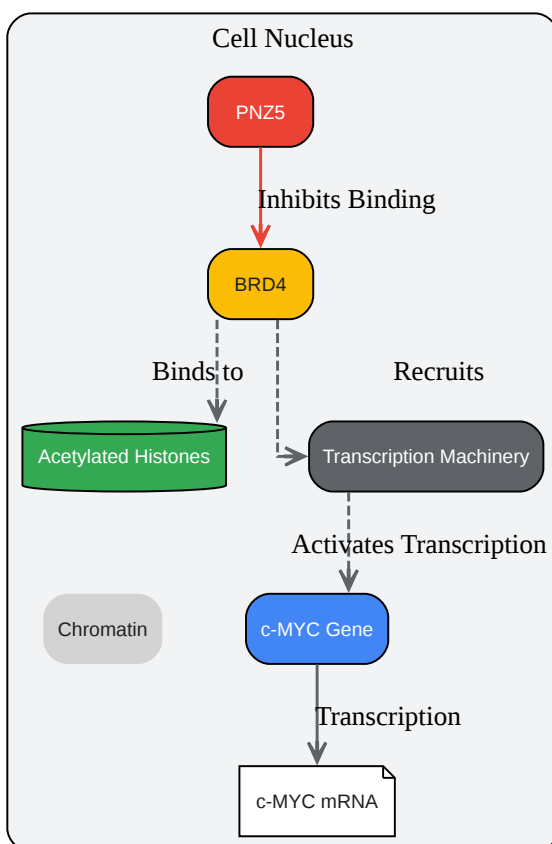
Introduction

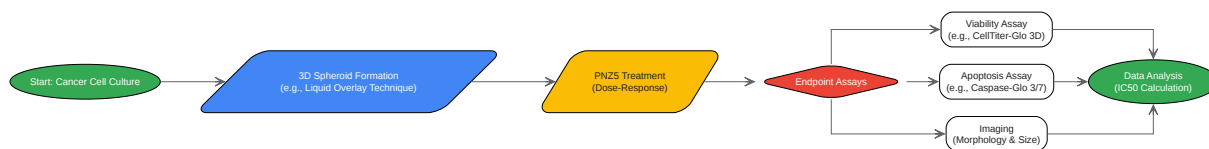
PNZ5 is a potent, isoxazole-based pan-BET (Bromodomain and Extra-Terminal) inhibitor with high selectivity for the BET family of proteins, particularly BRD4.^[1] By binding to the bromodomains of these proteins, **PNZ5** displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-MYC. This mechanism disrupts cancer cell proliferation, survival, and metabolism, making **PNZ5** a promising candidate for cancer therapy. Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the tumor microenvironment compared to traditional 2D cultures, exhibiting gradients of oxygen, nutrients, and proliferative states.^{[2][3]} This increased complexity often leads to a higher resistance to therapeutic agents, underscoring the importance of evaluating novel compounds like **PNZ5** in these more physiologically relevant systems.^{[4][5]} Reports have indicated that **PNZ5** can induce apoptosis in 3D spheroid models of gastric cancer, highlighting its potential efficacy in solid tumors.

Mechanism of Action: BET Inhibition

PNZ5 exerts its anticancer effects by competitively binding to the acetyl-lysine binding pockets of BET proteins, primarily BRD4. This prevents BRD4 from tethering transcriptional machinery to acetylated histones at gene promoters and enhancers. A critical downstream target of this inhibition is the MYC oncogene, a key driver of cell proliferation and tumor growth. The

disruption of this interaction leads to decreased c-MYC expression, resulting in cell cycle arrest and apoptosis.[6]





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